2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-
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Overview
Description
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- is a compound that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including antihyperglycemic, antimicrobial, and antioxidant properties
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of 2,4-thiazolidinedione with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial activity, making it useful in the development of new antibiotics.
Medicine: It has potential antihyperglycemic properties, which can be explored for the treatment of diabetes mellitus.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. Activation of PPARγ leads to the regulation of gene expression involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .
Comparison with Similar Compounds
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- can be compared with other thiazolidinedione derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has a methoxy group instead of a fluorophenylsulfonyl group, which affects its chemical reactivity and biological activity.
3-(4-Fluorophenyl)-2,4-Thiazolidinedione: Similar to the compound but lacks the sulfonyl group, leading to differences in its pharmacological properties.
The unique presence of the 4-fluorophenylsulfonyl group in 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- enhances its chemical stability and broadens its range of applications compared to other thiazolidinedione derivatives.
Properties
CAS No. |
125518-56-1 |
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Molecular Formula |
C9H6FNO4S2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6FNO4S2/c10-5-1-3-6(4-2-5)17(14,15)8-7(12)11-9(13)16-8/h1-4,8H,(H,11,12,13) |
InChI Key |
GZJVMBLYKNJNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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